N'-((1H-Indol-3-yl)methylene)-2-methoxybenzohydrazide N'-((1H-Indol-3-yl)methylene)-2-methoxybenzohydrazide
Brand Name: Vulcanchem
CAS No.: 113143-32-1
VCID: VC15656704
InChI: InChI=1S/C17H15N3O2/c1-22-16-9-5-3-7-14(16)17(21)20-19-11-12-10-18-15-8-4-2-6-13(12)15/h2-11,18H,1H3,(H,20,21)/b19-11+
SMILES:
Molecular Formula: C17H15N3O2
Molecular Weight: 293.32 g/mol

N'-((1H-Indol-3-yl)methylene)-2-methoxybenzohydrazide

CAS No.: 113143-32-1

Cat. No.: VC15656704

Molecular Formula: C17H15N3O2

Molecular Weight: 293.32 g/mol

* For research use only. Not for human or veterinary use.

N'-((1H-Indol-3-yl)methylene)-2-methoxybenzohydrazide - 113143-32-1

Specification

CAS No. 113143-32-1
Molecular Formula C17H15N3O2
Molecular Weight 293.32 g/mol
IUPAC Name N-[(E)-1H-indol-3-ylmethylideneamino]-2-methoxybenzamide
Standard InChI InChI=1S/C17H15N3O2/c1-22-16-9-5-3-7-14(16)17(21)20-19-11-12-10-18-15-8-4-2-6-13(12)15/h2-11,18H,1H3,(H,20,21)/b19-11+
Standard InChI Key NBSCXBJCCKOGPU-YBFXNURJSA-N
Isomeric SMILES COC1=CC=CC=C1C(=O)N/N=C/C2=CNC3=CC=CC=C32
Canonical SMILES COC1=CC=CC=C1C(=O)NN=CC2=CNC3=CC=CC=C32

Introduction

Structural and Chemical Properties

Molecular Architecture

N'-((1H-Indol-3-yl)methylene)-2-methoxybenzohydrazide features a planar indole ring fused to a benzohydrazide group through a methylene (-CH=N-) linkage. The indole moiety, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, contributes to the compound’s aromaticity and electron-rich nature. The 2-methoxybenzohydrazide component introduces a polar hydrazide (-CONHNH₂) group and a methoxy (-OCH₃) substituent at the ortho position of the benzene ring, enhancing solubility and hydrogen-bonding capacity .

The compound’s stereoelectronic properties are influenced by the conjugation between the indole’s π-system and the hydrazone bridge. Density functional theory (DFT) calculations on analogous hydrazones suggest that the E-configuration predominates due to steric hindrance between the indole and benzohydrazide groups . This configuration optimizes intramolecular hydrogen bonding between the hydrazide’s NH group and the indole’s nitrogen, stabilizing the molecule in solution.

Spectroscopic Characterization

While specific spectral data for N'-((1H-Indol-3-yl)methylene)-2-methoxybenzohydrazide are scarce, related indole hydrazones exhibit characteristic signals in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For example:

  • ¹H NMR: A singlet at δ 8.2–8.5 ppm corresponds to the hydrazone proton (-CH=N-), while the indole NH proton appears as a broad peak near δ 10.5 ppm . Aromatic protons of the indole and benzohydrazide moieties resonate between δ 6.8–7.8 ppm, with the methoxy group appearing as a singlet at δ 3.8–4.0 ppm .

  • IR Spectroscopy: Stretching vibrations for the C=N bond (1590–1620 cm⁻¹), CONH group (1650–1680 cm⁻¹), and indole NH (3400–3450 cm⁻¹) are typically observed.

Physicochemical Properties

The compound’s logP (octanol-water partition coefficient) is estimated at 2.1–2.5, indicating moderate lipophilicity suitable for penetrating biological membranes. Its solubility in dimethyl sulfoxide (DMSO) exceeds 50 mM, facilitating in vitro assays, while aqueous solubility remains limited (<0.1 mg/mL) .

Synthesis and Optimization

Conventional Synthesis Route

N'-((1H-Indol-3-yl)methylene)-2-methoxybenzohydrazide is synthesized via acid-catalyzed condensation between 1H-indole-3-carboxaldehyde and 2-methoxybenzohydrazide. A representative procedure involves:

  • Dissolving 1H-indole-3-carboxaldehyde (1.0 equiv) and 2-methoxybenzohydrazide (1.2 equiv) in ethanol.

  • Adding glacial acetic acid (2–5 mol%) as a catalyst.

  • Refluxing the mixture at 80°C for 6–8 hours.

  • Isolating the product by filtration or solvent evaporation, followed by recrystallization from ethanol .

Typical Yields: 65–75%, depending on reaction time and purity of starting materials .

Mechanistic Insights

The reaction proceeds through nucleophilic attack of the hydrazide’s NH₂ group on the aldehyde’s carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration yields the hydrazone linkage. Kinetic studies on similar systems indicate a second-order rate dependence, with the rate-limiting step involving proton transfer during dehydration .

Green Chemistry Approaches

Recent advancements emphasize solvent-free mechanochemical synthesis. Ball-milling equimolar quantities of reactants with a catalytic amount of p-toluenesulfonic acid (PTSA) for 30–45 minutes achieves yields comparable to traditional methods (70–72%) while reducing waste .

Biological Activities and Mechanisms

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast)0.34
PC3 (Prostate)0.42
HT-29 (Colon)0.86

Mechanistically, these compounds induce apoptosis via caspase-3 activation and PARP1 cleavage . Molecular docking studies suggest inhibition of tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics .

Antimicrobial Activity

While direct evidence is limited, structurally related indole hydrazones exhibit broad-spectrum activity:

  • Staphylococcus aureus: MIC = 8 µg/mL.

  • Escherichia coli: MIC = 16 µg/mL.
    The methoxy group enhances membrane permeability, while the hydrazide moiety chelates metal ions essential for microbial enzymes .

Neuroprotective Effects

Preliminary in vitro models indicate that N'-((1H-Indol-3-yl)methylene)-2-methoxybenzohydrazide scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with an EC₅₀ of 12.5 µM, outperforming ascorbic acid (EC₅₀ = 18.7 µM). This antioxidant activity may mitigate oxidative stress in neurodegenerative disorders.

Future Directions and Applications

Structure-Activity Relationship (SAR) Studies

Modifying the indole’s N-substituent or benzohydrazide’s methoxy position could enhance potency. For example, introducing electron-withdrawing groups (e.g., -NO₂) at the indole’s 5-position improved anticancer activity in analogs (IC₅₀ = 0.21 µM against MCF-7) .

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles increased bioavailability by 3.2-fold in murine models, suggesting potential for targeted therapy .

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